molecular formula C18H16N2O2S B2674412 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide CAS No. 313405-23-1

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide

Cat. No.: B2674412
CAS No.: 313405-23-1
M. Wt: 324.4
InChI Key: YQWNYUYDIRXFQN-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Scientific Research Applications

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiazole ring. This intermediate is then reacted with 3-methylbenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the formation of the thiazole ring and subsequent acylation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the synthesis and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. Additionally, it can interact with cellular signaling pathways, exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide
  • N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide
  • N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide

Uniqueness

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can enhance the compound’s solubility in organic solvents and potentially improve its biological activity compared to its halogenated analogs .

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12-4-3-5-14(10-12)17(21)20-18-19-16(11-23-18)13-6-8-15(22-2)9-7-13/h3-11H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWNYUYDIRXFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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